molecular formula C13H18ClNO3 B13743823 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid CAS No. 23142-41-8

2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid

Cat. No.: B13743823
CAS No.: 23142-41-8
M. Wt: 271.74 g/mol
InChI Key: KKEAXAUOTXQKNV-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a pentyloxy group, and a hydroxamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid typically involves multiple steps:

    Formation of the aromatic ring: The starting material, 3-chloro-4-pentyloxybenzene, is prepared through the etherification of 3-chloro-4-hydroxybenzene with pentyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the acetohydroxamic acid group: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the acetyl group.

    Conversion to hydroxamic acid: The final step involves the conversion of the acetyl group to the hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.

    Pathways: This inhibition can affect various biological pathways, including those involved in cancer cell proliferation and metastasis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-methoxy)phenylacetohydroxamic acid: Similar structure but with a methoxy group instead of a pentyloxy group.

    2-(3-Chloro-4-ethoxy)phenylacetohydroxamic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.

Uniqueness

2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The pentyloxy group, in particular, can influence the compound’s lipophilicity and membrane permeability, potentially enhancing its effectiveness in biological systems.

Properties

CAS No.

23142-41-8

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

2-(3-chloro-4-pentoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C13H18ClNO3/c1-2-3-4-7-18-12-6-5-10(8-11(12)14)9-13(16)15-17/h5-6,8,17H,2-4,7,9H2,1H3,(H,15,16)

InChI Key

KKEAXAUOTXQKNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CC(=O)NO)Cl

Origin of Product

United States

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